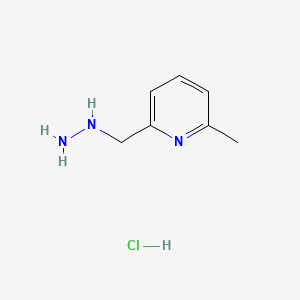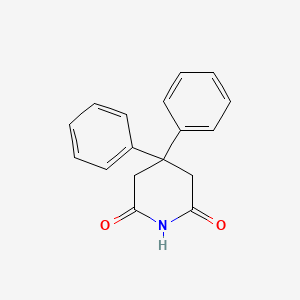
4,4-Diphenylpiperidine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4-Diphenylpiperidine-2,6-dione is a heterocyclic compound with the molecular formula C₁₇H₁₅NO₂. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is characterized by the presence of two phenyl groups attached to the piperidine ring, making it a significant structure in organic chemistry and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Diphenylpiperidine-2,6-dione typically involves the reaction of acetates and acrylamides using potassium tert-butoxide as a promoter. This process includes Michael addition followed by intramolecular nucleophilic substitution . The reaction conditions are generally mild, and the process can be performed under solvent-free conditions, which is advantageous for industrial applications.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The use of efficient promoters and catalysts ensures high yields and purity of the final product. The process is scalable and can be adapted to meet the demands of pharmaceutical and chemical industries.
化学反应分析
Types of Reactions
4,4-Diphenylpiperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the phenyl groups can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted piperidine derivatives.
科学研究应用
4,4-Diphenylpiperidine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: It is investigated for its potential therapeutic properties, particularly in the treatment of diseases like cancer and neurological disorders.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals
作用机制
The mechanism of action of 4,4-Diphenylpiperidine-2,6-dione involves its interaction with specific molecular targets in the body. It may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the modulation of neurotransmitter activity .
相似化合物的比较
Similar Compounds
Piperidine-2,6-dione: A simpler derivative without the phenyl groups.
1,4-Diphenylpiperidine-2,6-dione: A closely related compound with similar structural features.
Piperidine-2,4-dione: Another derivative with different substitution patterns.
Uniqueness
4,4-Diphenylpiperidine-2,6-dione is unique due to the presence of two phenyl groups, which confer specific chemical and biological properties. These phenyl groups enhance its stability and reactivity, making it a valuable compound in various research and industrial applications .
属性
CAS 编号 |
3531-30-4 |
|---|---|
分子式 |
C17H15NO2 |
分子量 |
265.31 g/mol |
IUPAC 名称 |
4,4-diphenylpiperidine-2,6-dione |
InChI |
InChI=1S/C17H15NO2/c19-15-11-17(12-16(20)18-15,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,18,19,20) |
InChI 键 |
PQTRIPOWYHNGPB-UHFFFAOYSA-N |
规范 SMILES |
C1C(=O)NC(=O)CC1(C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-[3-(1-Hydroxy-3,4-dioxonaphthalen-2-yl)propyl]phenyl] acetate](/img/structure/B14006082.png)
![Ethyl 4-(dimethylamino)-2-[2-(dimethylamino)ethyl]-2-phenylbutanoate](/img/structure/B14006089.png)
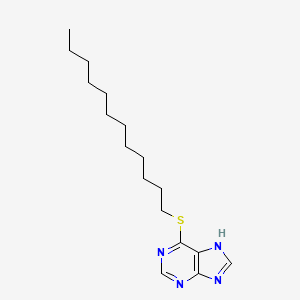
![4-[(2-Chlorophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B14006111.png)
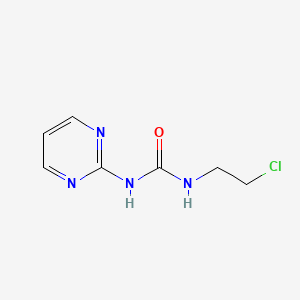

![1-[4-Chloro-3-(trifluoromethyl)phenyl]-6,6-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B14006121.png)
![3-[N-(2-cyanoethyl)-4-[[5-(2,4-dimethylphenyl)-2-oxofuran-3-ylidene]methyl]anilino]propanenitrile](/img/structure/B14006123.png)


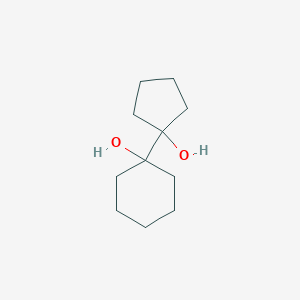

![6-((4-Isopropylphenyl)thio)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14006151.png)
